![molecular formula C9H8BrNO2 B1344286 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1245708-33-1](/img/structure/B1344286.png)

7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Descripción general

Descripción

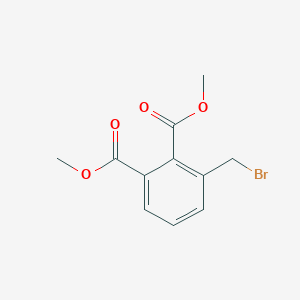

The compound 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the benzo[b][1,4]oxazin-3(4H)-one family, which has been the subject of various studies due to its interesting chemical properties and potential biological activities. Research has explored the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this class of compounds, providing insights into their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including those with bromo substituents, has been achieved through various methods. One approach involves the condensation, reduction, O-alkylation, and Smiles rearrangement using starting materials such as 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride . Another method reported the synthesis of benzo[b][1,4]oxazines in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br, which offers the advantages of good yields, short reaction times, and the possibility of reusing the ionic liquid .

Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazin-3(4H)-one derivatives has been studied using various spectroscopic techniques and theoretical calculations. Density Functional Theory (DFT) methods have been employed to investigate the energies of preferred conformations and to model NMR parameters, aiding in the conformational analysis of related compounds . Additionally, crystallographic studies have revealed supramolecular features such as hydrogen bonding and (\pi)-(\pi) interactions in structurally related compounds .

Chemical Reactions Analysis

Benzo[b][1,4]oxazin-3(4H)-one derivatives exhibit interesting reactivity patterns. For instance, they can undergo ring opening under alkaline and acidic conditions, leading to the formation of 2-aminophenol derivatives . The chemoselectivity of these compounds towards amines, Schiff bases, and azines has also been explored, revealing unusual cleavage and nucleophilic attack reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazin-3(4H)-one derivatives are influenced by their molecular structure and substituents. These compounds have been found to exist in different tautomeric forms, with some existing in a stable, intermolecularly hydrogen-bonded form . Their reactivity towards various reagents, such as diazomethane and acetic anhydride, has been studied, providing insights into their potential applications . Additionally, the antimicrobial activity of these compounds has been assessed, with some derivatives showing potency against Gram-positive and Gram-negative bacteria .

Aplicaciones Científicas De Investigación

Platelet Aggregation Inhibition

Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one, including compounds structurally related to 7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, have been synthesized and evaluated for their ability to inhibit platelet aggregation. These compounds showed promising activity, with some inhibiting ADP (adenosine 5'-diphosphate)-induced platelet aggregation effectively, highlighting their potential in managing conditions associated with platelet aggregation (Tian et al., 2012).

Antimicrobial Properties

Certain benzo[b][1,4]oxazin-3(4H)-one derivatives, including those similar to this compound, have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The presence of specific substituents, such as fluorine atoms, has been found to enhance the antimicrobial properties of these compounds, offering insights into the design of new antimicrobial agents (Fang et al., 2011).

Novel Synthetic Methods

Innovative synthetic methods have been developed for compounds within the 2H-benzo[1,4]oxazine class, which includes this compound. These methods involve starting materials such as 2-aminophenol and aim to provide more efficient pathways for producing various derivatives of 2H-benzo[1,4]oxazines, potentially broadening their applications in biological and medicinal research (詹淑婷, 2012).

Corrosion Inhibition

2-Methyl-4H-benzo[d][1,3]oxazin-4-one, a compound structurally similar to this compound, has been evaluated for its corrosion inhibition properties on mild steel in acidic solutions. The study found significant inhibition efficiency, which depended on factors like the amount of nitrogen in the inhibitor and its concentration, highlighting the potential application of these compounds in protecting metals from corrosion (Kadhim et al., 2017).

Propiedades

IUPAC Name |

7-bromo-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEHEXXQFGINCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)